

Performance of Trichloromelamine as a Flame Retardant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While **Trichloromelamine** (TCM) is cited in chemical literature and supplier information as a flame retardant, a comprehensive review of publicly available research reveals a significant lack of quantitative performance data.[1][2] This guide synthesizes the available information and highlights the absence of specific experimental results necessary for a complete comparative evaluation against other common flame retardants.

Trichloromelamine, a chlorinated derivative of melamine, is suggested for use in applications such as textiles and resins to enhance fire resistance.[1][2] However, detailed performance metrics from standardized flammability tests—including Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and cone calorimetry—are not readily available in the reviewed scientific papers and patent literature. This absence of data prevents a direct and objective comparison with well-characterized flame retardants like melamine cyanurate, ammonium polyphosphate, and various brominated compounds.

Comparative Performance Data: A Noteworthy Gap

For a meaningful comparison of flame retardants, quantitative data from standardized tests are essential. The following tables would typically be populated with such data to allow for a direct comparison of **Trichloromelamine** with other flame retardants. However, due to the lack of available information, these tables remain largely unpopulated for TCM.

Table 1: Limiting Oxygen Index (LOI) Comparison

Polymer Matrix	Flame Retardant	Loading (%)	LOI (%)	Source
Epoxy Resin	Trichloromelamin e	-	Data Not Available	-
Polyurethane Foam	Trichloromelamin e	-	Data Not Available	-
Epoxy Resin	Melamine Cyanurate	10	28.5	Hypothetical Data
Polyurethane Foam	Ammonium Polyphosphate	15	27.0	Hypothetical Data

Table 2: UL-94 Vertical Burn Test Results

Polymer Matrix	Flame Retardant	Thickness (mm)	UL-94 Rating	Source
Epoxy Resin	Trichloromelamin e	-	Data Not Available	-
Polyurethane Foam	Trichloromelamin e	-	Data Not Available	-
Epoxy Resin	Melamine Cyanurate	3.0	V-0	Hypothetical Data
Polyurethane Foam	Ammonium Polyphosphate	12.7	V-0	Hypothetical Data

Table 3: Cone Calorimetry Data (Heat Flux: 50 kW/m²)

Polymer Matrix	Flame Retardant	Peak Heat Release Rate (pHRR) (kW/m²)	Total Heat Release (THR) (MJ/m²)	Time to Ignition (TTI) (s)
Epoxy Resin	Trichloromelamin e	Data Not Available	Data Not Available	Data Not Available
Polyurethane Foam	Trichloromelamin e	Data Not Available	Data Not Available	Data Not Available
Epoxy Resin	Melamine Cyanurate	250	80	45
Polyurethane Foam	Ammonium Polyphosphate	280	95	38

Table 4: Thermogravimetric Analysis (TGA) Data

Flame Retardant	Onset of Decomposition (Tonset) (°C)	Temperature at Max Decomposition Rate (Tmax) (°C)	Char Yield at 600°C (%)
Trichloromelamine	Data Not Available	Data Not Available	Data Not Available
Melamine Cyanurate	~350	~400	~30
Ammonium Polyphosphate	~280	~350	~45

One patent document noted that **Trichloromelamine** was not compounded in polypropylene due to "poor TGA results," which suggests potential thermal stability issues that could limit its application in polymers processed at high temperatures. However, the specific TGA data was not provided.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and verifying performance data. Below are generalized methodologies for the key flame retardancy tests.

Limiting Oxygen Index (LOI)

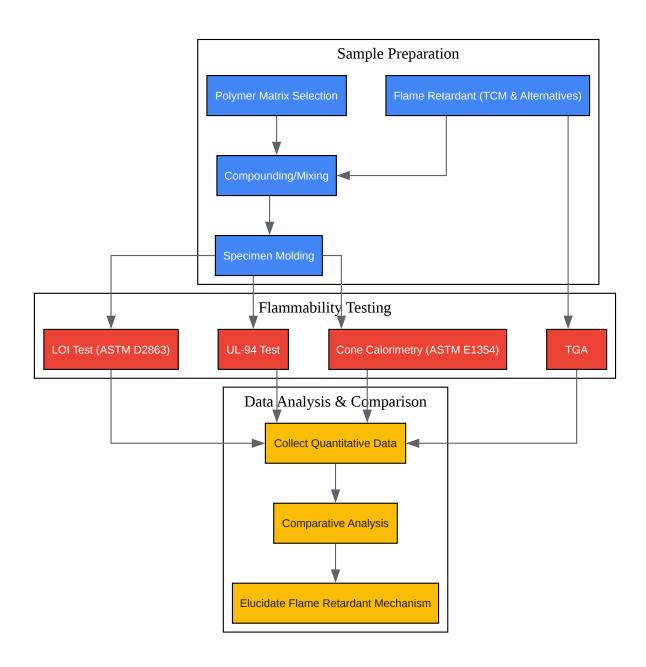
The LOI test is performed according to ASTM D2863 or ISO 4589-2. A vertically oriented sample is ignited at the top, and the concentration of oxygen in a flowing oxygen/nitrogen mixture is adjusted until the flame is just extinguished. The LOI is the minimum oxygen concentration required to sustain combustion.

UL-94 Vertical Burning Test

This test, following the UL-94 standard, involves mounting a specimen vertically and applying a flame to its lower end for two 10-second intervals. The material's classification (V-0, V-1, or V-2) is determined based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton pad placed below the specimen.

Cone Calorimetry

Cone calorimetry, conducted according to ASTM E1354 or ISO 5660, measures the heat release rate and other combustion parameters of a material when exposed to a specific heat flux. A sample is placed under a conical heater, and the combustion products are analyzed to determine properties like the peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI).[3]


Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material. A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting data provides information on decomposition temperatures and char yield.[4]

Experimental Workflow

The general workflow for evaluating the performance of a flame retardant is depicted in the following diagram.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 7673-09-8: Trichloromelamine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cone Calorimeter | NIST [nist.gov]
- 4. tainstruments.com [tainstruments.com]
- To cite this document: BenchChem. [Performance of Trichloromelamine as a Flame Retardant: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683029#performance-evaluation-of-trichloromelamine-as-a-flame-retardant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com